4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone
Brand Name: Vulcanchem
CAS No.: 1220039-18-8
VCID: VC2672219
InChI: InChI=1S/C11H15N3O3S/c1-18(16,17)10-3-2-8(6-9(10)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
SMILES: CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32 g/mol

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone

CAS No.: 1220039-18-8

Cat. No.: VC2672219

Molecular Formula: C11H15N3O3S

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone - 1220039-18-8

Specification

CAS No. 1220039-18-8
Molecular Formula C11H15N3O3S
Molecular Weight 269.32 g/mol
IUPAC Name 4-(3-amino-4-methylsulfonylphenyl)piperazin-2-one
Standard InChI InChI=1S/C11H15N3O3S/c1-18(16,17)10-3-2-8(6-9(10)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Standard InChI Key CELRETUYRXUBNB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N

Introduction

Chemical Identity and Structural Characteristics

Key Structural Elements

Physical and Chemical Properties

Physical Characteristics

Based on its molecular structure, 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone is expected to exhibit the following physical properties:

  • Physical State: At room temperature, the compound likely exists as a crystalline solid

  • Solubility Profile: Moderate solubility in polar organic solvents (methanol, ethanol, DMSO, DMF); limited but measurable solubility in water, enhanced by its polar functional groups

  • Stability: Generally stable under standard laboratory conditions; sensitive to strong oxidizing or reducing agents

Chemical Reactivity

The presence of multiple functional groups confers specific reactivity patterns to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone:

  • Amino Group Reactions:

    • Can undergo acylation, alkylation, and condensation reactions

    • Potential for diazotization and subsequent transformations

    • Possible site for hydrogen bonding and metal coordination

  • Piperazinone Reactivity:

    • The NH in the ring can participate in alkylation or acylation reactions

    • The carbonyl group can undergo nucleophilic addition reactions

    • The ring nitrogen can act as a nucleophile under certain conditions

  • Methylsulfonyl Interactions:

    • Strongly electron-withdrawing, activating the phenyl ring toward nucleophilic aromatic substitution

    • Stable under most conditions but potentially reducible under certain circumstances

Synthesis Methods

Purification and Characterization

Following synthesis, 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone requires purification using standard techniques:

  • Column Chromatography: Often using silica gel with appropriate solvent systems

  • Recrystallization: From suitable solvent combinations to obtain crystalline material

  • Preparative HPLC: For final purification when high purity is required

Structural confirmation typically employs multiple analytical methods:

  • NMR Spectroscopy: 1H, 13C, and potentially 2D experiments (COSY, HSQC)

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: Particularly useful for identifying the carbonyl, sulfonyl, and amino functionalities

  • Elemental Analysis: To confirm the elemental composition

Biological Activity and Mechanism of Action

Structure-Activity Relationships

Analysis of related compounds provides insight into potential structure-activity relationships for 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone:

  • Phenyl Ring Substitution Pattern:

    • The position of substituents significantly affects biological activity

    • Electron-withdrawing groups like CF3 often enhance potency in certain assays

    • Sterically bulky groups may enhance or diminish activity depending on their positioning

  • Piperazinone Core:

    • The presence of the carbonyl group in the piperazine ring influences conformational rigidity

    • The NH moiety provides an additional hydrogen bond donor site

  • Functional Group Influence:

    • The amino group's position at meta to the piperazinone connection provides a specific spatial arrangement for hydrogen bonding

    • The methylsulfonyl group creates a region of high electron density that can interact with positively charged residues in target proteins

Comparative Analysis with Related Compounds

Structural Analogs

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone belongs to a broader family of heterocyclic compounds with varying structural features and biological activities:

Compound ClassKey Structural DifferencesPotential Impact on Activity
Piperazine-1,2,3-triazolesContain triazole ring instead of simple phenylDifferent electronic distribution and hydrogen bonding patterns
N-arylpiperazinesLack the carbonyl group in the piperazine ringAltered conformational flexibility and receptor binding profile
Phenylpiperazines with varied substitutionDifferent substituent patterns on the phenyl ringModified binding selectivity and pharmacokinetic properties
2-Piperazinones with other aryl groupsVariation in the aryl componentDifferent lipophilicity, metabolic stability, and target binding

Activity Comparison

Research on related compounds provides some insights into potential structure-activity relationships:

  • Electron-Withdrawing Substituents:

    • Compounds with CF3 groups on phenyl rings have shown enhanced activity in certain biological assays

    • In piperazine-triazole compounds, 4-CF3 substitution resulted in GI50 values of 3.7-18 μM against pancreatic cancer cell lines

  • Alkyl Substitution Effects:

    • 4-CH3 and 4-CH2CH3 substituents have provided more potent analogues in some piperazine derivatives

    • Compounds with these substitutions showed GI50 values of 3.1-19 μM across various cancer cell lines

  • Steric Effects:

    • Bulky groups like 4-C(CH3)3 can result in steric clashes in protein binding sites, potentially decreasing potency

    • In some cases, compounds with such substitutions showed GI50 values of 13-27 μM, indicating reduced activity compared to less sterically demanding analogs

Current Research Status and Knowledge Gaps

Areas Requiring Further Investigation

Several aspects of 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone remain to be fully elucidated:

  • Target Identification and Validation:

    • Specific biological targets and binding affinities

    • X-ray crystallography or computational studies of target-ligand complexes

  • Pharmacological Profile:

    • Comprehensive activity screening against diverse biological targets

    • Detailed structure-activity relationship studies

  • Pharmacokinetic Properties:

    • Absorption, distribution, metabolism, and excretion characteristics

    • Potential for drug-drug interactions

  • Safety Assessment:

    • Toxicological evaluation at cellular and organism levels

    • Identification of potential off-target effects

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